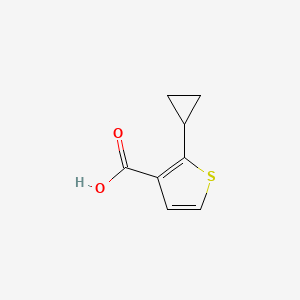

2-Cyclopropylthiophene-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

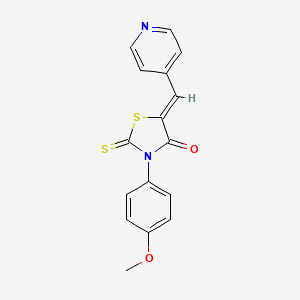

2-Cyclopropylthiophene-3-carboxylic acid is a chemical compound with the molecular formula C8H8O2S and a molecular weight of 168.21. It is a derivative of thiophene, a sulfur-containing heterocycle .

Synthesis Analysis

The synthesis of cyclopropylthiophenes and their derivatives, including this compound, can be achieved through palladium-catalyzed cross-coupling reactions . The synthesis of thiophene derivatives involves heterocyclization of various substrates . The synthesis of 5-Bromo-2-cyclopropylthiophene-3-carboxylic acid, a related compound, involves the cyclization of bromocyclopropane and thiophene in the presence of a palladium catalyst.Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring attached to a carboxylic acid group and a cyclopropyl group. The InChI string representation of the molecule isInChI=1S/C8H8O2S/c9-8(10)6-3-4-11-7(6)5-1-2-5/h3-5H,1-2H2,(H,9,10). Chemical Reactions Analysis

Thiophene derivatives, including this compound, can undergo a variety of chemical reactions. For instance, they can participate in condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . Thiophene can also undergo oxidation reactions initiated by hydroperoxyl radical .Physical and Chemical Properties Analysis

Carboxylic acids, including this compound, are weak acids with acidity constants (Ka) approximately 10^-5 . They have polar carbonyl groups and can form hydrogen bonds, which contribute to their relatively high boiling points .Aplicaciones Científicas De Investigación

Photovoltaic Cell Performance Enhancement

Conductive polymer precursors, including those with carboxylic acid groups like 2-Cyclopropylthiophene-3-carboxylic acid, have been synthesized and evaluated for their potential in improving solar cell performance. The study revealed that polymers containing carboxylic acid groups exhibit enhanced binding to TiO2 layers, which is crucial for photovoltaic cells. The optimized cells using these polymers demonstrated significant efficiency, highlighting the potential of this compound derivatives in solar energy applications (Yoon et al., 2011).

Cyclocondensation Reaction Mechanisms

Research on cyclocondensation reactions involving 2-aminothiophenols with various electrophiles has provided insights into the selectivity and mechanisms of these reactions. These studies contribute to a deeper understanding of the chemical behavior of thiophene derivatives, including this compound, in different reaction environments, which is valuable for synthetic chemistry and the development of new compounds (Dhameliya et al., 2017).

Synthesis of Aminothiophenes

2-Aminothiophenes, which can be derived from compounds like this compound, play a crucial role in the synthesis of various thiophene derivatives. These compounds serve as intermediates for creating condensed thiophenes, which have applications in materials science, pharmaceuticals, and organic electronics. The versatility and reactivity of this compound derivatives in forming aminothiophenes underpin their significance in chemical synthesis (Gewald, 1976).

Development of β-Lactamase Inhibitors

The exploration of cycloaddition reactions involving 3-Carboalkoxy-2,3-dihydrothiophenes, derived from thiophene carboxylic acids like this compound, has led to the discovery of potential β-lactamase inhibitors. These findings could have significant implications for developing new antibiotics and combating antibiotic resistance, showcasing the pharmaceutical applications of this compound derivatives (Lange et al., 1985).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-cyclopropylthiophene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2S/c9-8(10)6-3-4-11-7(6)5-1-2-5/h3-5H,1-2H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCTSDHFMQFECTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=CS2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-hydroxy-1-methyl-9-(4-methylphenyl)-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2986989.png)

![2-((3-fluorobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2986991.png)

![3-[(4-methylbenzyl)sulfanyl]-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2986993.png)

![3-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2986995.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2986997.png)

![N-(2-(dimethylamino)ethyl)-4-ethoxy-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2987004.png)